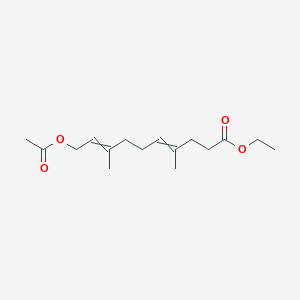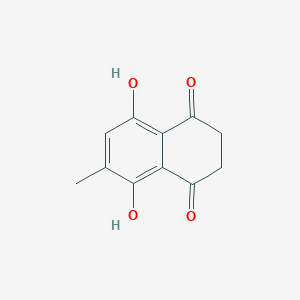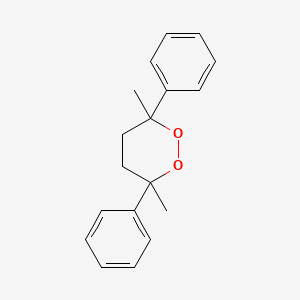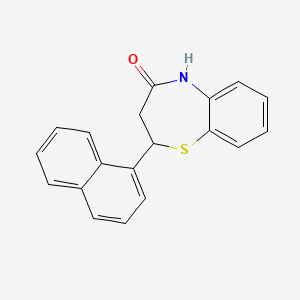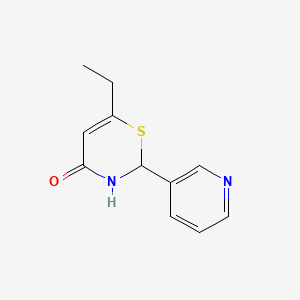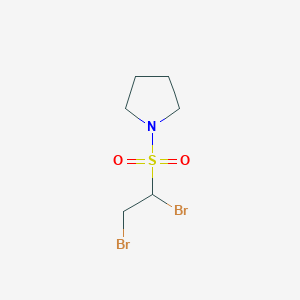
1-(1,2-Dibromoethanesulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dibromoethanesulfonyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a dibromoethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 1,2-dibromoethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoethanesulfonyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield a sulfonamide derivative.
科学的研究の応用
1-(1,2-Dibromoethanesulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(1,2-Dibromoethanesulfonyl)pyrrolidine exerts its effects involves its interaction with nucleophilic sites in biological molecules. The dibromoethanesulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the specific target.
類似化合物との比較
- 1-(1,2-Dichloroethanesulfonyl)pyrrolidine
- 1-(1,2-Diiodoethanesulfonyl)pyrrolidine
- 1-(1,2-Dibromoethanesulfonyl)piperidine
Comparison: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine atoms provide a balance between reactivity and stability. The piperidine analog, while similar, has a different ring size, which can affect its chemical and biological properties.
特性
CAS番号 |
87975-60-8 |
|---|---|
分子式 |
C6H11Br2NO2S |
分子量 |
321.03 g/mol |
IUPAC名 |
1-(1,2-dibromoethylsulfonyl)pyrrolidine |
InChI |
InChI=1S/C6H11Br2NO2S/c7-5-6(8)12(10,11)9-3-1-2-4-9/h6H,1-5H2 |
InChIキー |
WCKUODZNOIEDCQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
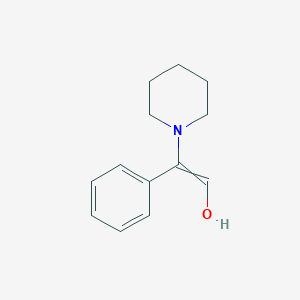
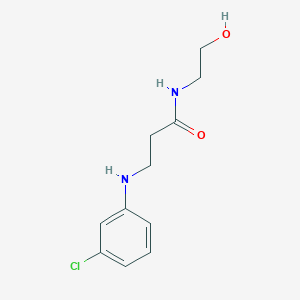
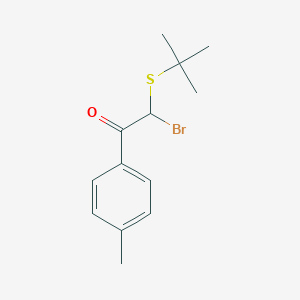

![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
